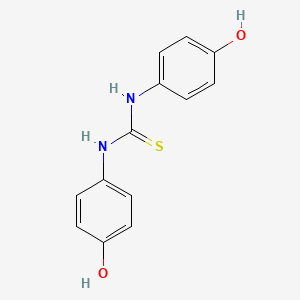
benzyl 3-(5-bromo-2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(5-bromo-2-furyl)acrylate is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzyl 3-(5-bromo-2-furyl)acrylate is not well understood. However, studies have shown that it has the potential to act as a radical scavenger and an antioxidant. It has also been shown to exhibit anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that benzyl 3-(5-bromo-2-furyl)acrylate has the potential to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using benzyl 3-(5-bromo-2-furyl)acrylate in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. However, one of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of benzyl 3-(5-bromo-2-furyl)acrylate. One of the major directions is the study of its potential applications in the field of organic electronics. Further studies are also needed to understand its mechanism of action and to explore its potential use in the treatment of various diseases. Additionally, studies are needed to optimize its synthesis method and to improve its solubility in water.
Conclusion:
In conclusion, benzyl 3-(5-bromo-2-furyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, anti-inflammatory and anticancer properties, and potential use in the field of organic electronics make it a promising compound for further study. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
Benzyl 3-(5-bromo-2-furyl)acrylate can be synthesized through the reaction between 5-bromo-2-furaldehyde and benzyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Benzyl 3-(5-bromo-2-furyl)acrylate has been extensively studied for its potential applications in various fields. One of the major applications is in the field of organic electronics, where it is used as a building block for the synthesis of semiconducting materials. It has also been studied for its potential use in the synthesis of nanoparticles and as a precursor for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
benzyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-8-6-12(18-13)7-9-14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSVBLXIGUTGJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(5-bromo-2-furyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)

![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)